4-Hydroxyisophthalonitrile

Overview

Description

Synthesis Analysis

4-Hydroxyisophthalonitrile can be synthesized through various chemical reactions, highlighting the diversity of its preparation methods. For instance, the preparation of self-promoted hydroxy-containing phthalonitrile resins involves the in situ reaction of a hydroxy group with a phthalonitrile system through nucleophilic displacement of a nitro-substituent from 4-nitrophthalonitrile in a one-pot reaction, demonstrating the compound's versatility in polymer synthesis (Wang et al., 2015).

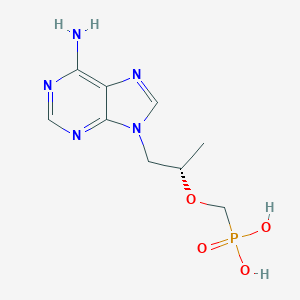

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been extensively studied using various spectroscopic and crystallographic techniques. A combined experimental and theoretical approach to understanding the molecular structure of related compounds reveals intricate details about their geometry and electronic properties, providing insights into their reactivity and potential applications (Tereci et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of complex molecules. For example, novel tetrakis 4-(hydroxymethyl)-2,6-dimethoxyphenoxyl substituted metallophthalocyanines synthesized from 4-hydroxy-3,5-dimethoxy benzyl alcohol and 4-nitrophthalonitrile showcase the compound's role in producing materials with significant electrochemical and adsorption properties (Günay et al., 2018).

Physical Properties Analysis

The physical properties of this compound derivatives, such as thermal stability and curing behavior, have been studied to understand their suitability for various applications. The synthesis and characterization of phthalonitrile-PPO blends, for example, reveal information about their curing behavior and the resulting polymers' thermal stability, indicating the potential for creating materials with desirable mechanical and thermal properties (Ma et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and the ability to form coordination compounds, are crucial for its application in material science and catalysis. Coordination properties of hydroxyisophthalic acids, including this compound, highlight their role in forming novel complexes with interesting structural, thermal, and optical properties, which can be leveraged in the design of functional materials (Sokolov et al., 2021).

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Mechanism of Action

Target of Action

It’s worth noting that this compound is used in research related to life sciences .

Biochemical Pathways

It’s known that 4-hydroxyisophthalonitrile is a degradation product of chlorothalonil , a broad-spectrum fungicide

Result of Action

It’s known that this compound is used in the preparation of febuxostat , a non-purine xanthine oxidase inhibitor used as a treatment for hyperuricemia and chronic gout

Action Environment

It’s known that chlorothalonil, from which this compound is derived, is slowly released into waterways and potentially contaminates surface water bodies once applied

properties

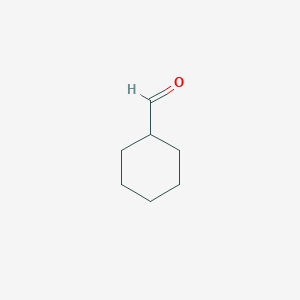

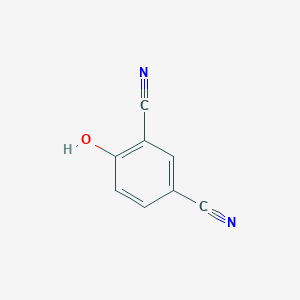

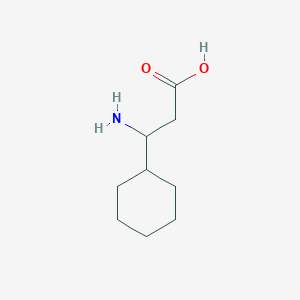

IUPAC Name |

4-hydroxybenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESYLFCJDFCRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489568 | |

| Record name | 4-Hydroxybenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34133-58-9 | |

| Record name | 4-Hydroxybenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

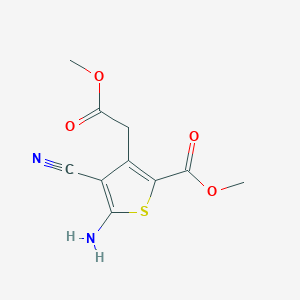

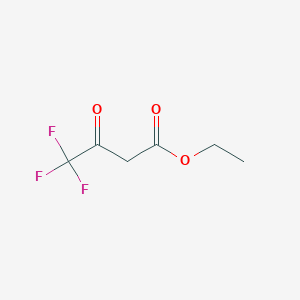

![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)